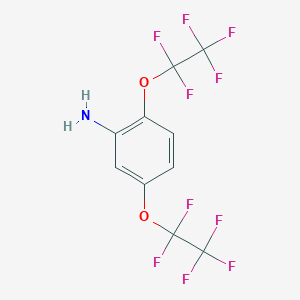

2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline

Beschreibung

Significance of Fluorine in Organic Synthesis and Materials Science

Fluorine is the most electronegative element, a property that dramatically influences the molecules it becomes a part of. numberanalytics.comacs.org When incorporated into organic compounds, fluorine and fluoroalkyl groups can significantly alter physical and chemical characteristics such as thermal stability, chemical inertness, and optical and electrical properties. numberanalytics.com The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which imparts exceptional stability to fluorinated compounds, making them resistant to degradation under harsh conditions. numberanalytics.comnih.gov

In materials science, the introduction of fluorine is a key strategy for developing high-performance materials. numberanalytics.com Fluoropolymers, for instance, are widely used in aerospace and electronics due to their remarkable properties. numberanalytics.com The unique characteristics of fluorinated materials make them indispensable in many cutting-edge technologies. numberanalytics.com The strategic placement of fluorine atoms can lead to materials with enhanced thermal stability, chemical resistance, and specific optical and electrical properties, making them suitable for a wide array of high-performance applications. numberanalytics.com

Overview of Aromatic Amine Chemistry and Derivatives

Aromatic amines are a fundamental class of organic compounds characterized by an amino group (-NH2) attached to an aromatic ring. unacademy.comwikipedia.org They serve as crucial intermediates in the manufacturing of a wide range of products, including dyes, polymers, and pharmaceuticals. wikipedia.orgsundarbanmahavidyalaya.in Aniline (B41778) is the parent compound of this class. noaa.gov

The chemistry of aromatic amines is largely defined by the interplay between the amino group and the aromatic ring. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic system, which influences the reactivity of both the amino group and the ring. researchgate.net Aromatic amines are typically weak bases, less basic than aliphatic amines, due to this electron-withdrawing effect of the phenyl group. noaa.govresearchgate.net They readily undergo electrophilic substitution reactions on the aromatic ring and can be diazotized to form diazonium salts, which are versatile intermediates in organic synthesis. unacademy.comnoaa.gov The physical properties of aromatic amines, such as their melting and boiling points, are generally higher than those of aliphatic amines of similar molecular weight. unacademy.com They are often soluble in organic solvents but have limited solubility in water. unacademy.com

Contextualization of 2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline within Novel Perfluorinated Aromatic Systems

2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline belongs to the broader class of perfluorinated aromatic systems, which have garnered significant attention in recent years. nih.gov The substitution of hydrogen with fluorine in aromatic compounds can dramatically modify molecular properties, leading to enhanced performance in various applications. nih.gov Perfluoroalkyl-containing substances are noted for their exceptional chemical stability, finding use as surfactants, lubricants, and flame retardants. rsc.org

The synthesis of such complex fluorinated molecules often involves specialized methods. Nucleophilic aromatic substitution (NAS) is a common strategy for creating ether-linked perfluorinated polymers, where phenoxides react with fluorinated aromatic linkers. mdpi.com The development of novel perfluorinated aromatic compounds is a dynamic area of research, with a focus on creating materials with tailored properties for specific applications, such as ion-exchange membranes for fuel cells and batteries. acs.org The unique electronic and steric effects of the two pentafluoroethoxy groups in 2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline are expected to confer distinct properties to the molecule, making it a subject of interest for the development of new functional materials. The study of such compounds contributes to the expanding field of porous aromatic frameworks and other advanced materials where fluorophilicity and unique intermolecular interactions are desired. oup.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-bis(1,1,2,2,2-pentafluoroethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F10NO2/c11-7(12,13)9(17,18)22-4-1-2-6(5(21)3-4)23-10(19,20)8(14,15)16/h1-3H,21H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOFKBJKSXWOCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(C(F)(F)F)(F)F)N)OC(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F10NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Introduction of Perfluoroethoxy Moieties

The incorporation of perfluoroethoxy groups onto an aromatic ring is a critical step in the synthesis of the target aniline (B41778). Several methodologies can be employed for this purpose, each with its own set of advantages and challenges.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing alkoxy groups, including perfluoroalkoxy groups, onto activated aromatic rings. masterorganicchemistry.comresearchgate.netlibretexts.orgnih.gov This approach typically involves the reaction of a pentafluoroethoxide nucleophile with an aromatic substrate bearing good leaving groups, such as halides, and electron-withdrawing groups that activate the ring towards nucleophilic attack. masterorganicchemistry.comlibretexts.org

The pentafluoroethoxide can be generated in situ from pentafluoroethanol and a strong base. The choice of solvent and reaction temperature is crucial to ensure the stability of the alkoxide and to facilitate the substitution reaction. While effective for activated substrates, the application of SNAr to unactivated or deactivated aromatic rings can be challenging and may require harsh reaction conditions.

Halogen Exchange Reactions for Fluorination

Halogen exchange reactions, often catalyzed by transition metals, provide an alternative route for the formation of carbon-fluorine bonds. ucl.ac.uknih.govrsc.org In the context of synthesizing perfluoroethoxy aromatics, this could involve the reaction of a precursor containing a different halogen with a fluoride (B91410) source. However, this method is more commonly employed for the direct fluorination of aromatic rings rather than the introduction of perfluoroalkoxy groups.

Oxidative Fluorination Pathways

Oxidative fluorination represents another strategy for the introduction of fluorine into organic molecules. researchgate.netnih.gov These methods often utilize electrophilic fluorinating reagents and can be applied to a variety of substrates, including aromatic ethers. researchgate.netresearchgate.netbris.ac.uk The direct oxidative fluorination of a pre-existing di-ether could potentially be a route to introduce fluorine atoms onto the alkoxy chain, though this is a less common approach for the synthesis of perfluoroalkoxy groups compared to building the moiety from a perfluorinated starting material. The reaction conditions for such transformations can be harsh and may lead to undesired side reactions. nih.gov

Synthesis of the 2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline Core

The core structure of the target molecule is typically assembled through a sequence of reactions starting from a readily available aromatic precursor. A plausible and common strategy involves the initial synthesis of a symmetrically disubstituted benzene (B151609) derivative, followed by nitration and subsequent reduction.

Precursor Synthesis and Functional Group Transformations (e.g., nitro reduction)

A key precursor for the synthesis of 2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline is 1,4-bis(pentafluoroethoxy)benzene. This intermediate can be prepared via a Williamson ether synthesis, reacting a 1,4-dihalobenzene, such as 1,4-dibromobenzene, with sodium pentafluoroethoxide. The reaction is typically carried out in a suitable polar aprotic solvent.

Once the 1,4-bis(pentafluoroethoxy)benzene is obtained, the next critical step is the introduction of a nitro group, which will ultimately be converted to the aniline functionality. The nitration of aromatic compounds is a classic electrophilic aromatic substitution reaction, typically carried out using a mixture of concentrated nitric acid and sulfuric acid. nih.gov The two pentafluoroethoxy groups are deactivating and ortho, para-directing. masterorganicchemistry.comlibretexts.org Therefore, the nitration of 1,4-bis(pentafluoroethoxy)benzene is expected to yield the 2-nitro derivative as the major product, due to the directing effect of the two ether groups. The introduction of a second nitro group to form a dinitro compound is also possible under more forcing conditions. nih.gov

The final step in the synthesis of the aniline core is the reduction of the nitro group. This transformation is a well-established and widely used reaction in organic synthesis. wikipedia.orgnih.govmdpi.comchemistryviews.orgresearchgate.netorganic-chemistry.orgresearchgate.netresearchgate.netmdpi.com Several methods can be employed for this purpose, including:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. It is a clean and efficient method, often providing high yields of the corresponding aniline. wikipedia.org

Metal-Catalyzed Reductions: Various metals, such as iron, zinc, or tin, in the presence of an acid (e.g., hydrochloric acid or acetic acid) are effective reagents for the reduction of aromatic nitro compounds. wikipedia.org These methods are often cost-effective and tolerant of a wide range of functional groups.

The choice of the reduction method will depend on the specific substrate and the presence of other functional groups that might be sensitive to the reaction conditions.

| Reagent/Catalyst | Reaction Conditions | Typical Yield | Reference |

| H₂/Pd-C | H₂ gas, solvent (e.g., ethanol, ethyl acetate) | High | wikipedia.org |

| Iron/HCl | Fe powder, HCl, solvent (e.g., ethanol, water) | Good to Excellent | wikipedia.org |

| Tin(II) chloride/HCl | SnCl₂·2H₂O, HCl, solvent (e.g., ethanol) | Good to Excellent | wikipedia.org |

| Zinc/Acetic Acid | Zn dust, acetic acid, solvent (e.g., ethanol) | Good | wikipedia.org |

Amination Reactions for Aromatic Systems

Direct amination of an aromatic C-H bond or a C-X (where X is a leaving group) bond is another potential route to anilines. Transition metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the formation of C-N bonds. This approach could be envisioned for the synthesis of 2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline by reacting a suitably substituted 1,4-bis(pentafluoroethoxy)benzene derivative (e.g., a halide) with an ammonia (B1221849) equivalent. However, the synthesis of the required precursor and the optimization of the amination reaction for this specific substrate would be necessary.

Optimization of Reaction Conditions and Synthetic Yields

For a hypothetical synthesis starting from a di-substituted precursor, the optimization table might resemble the following, based on general principles for similar reactions:

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Putative Yield (%) |

| 1 | DMF | K₂CO₃ | 80 | 12 | Low |

| 2 | DMSO | Cs₂CO₃ | 100 | 8 | Moderate |

| 3 | NMP | NaH | 120 | 6 | Moderate-High |

| 4 | Diglyme | t-BuOK | 100 | 10 | Low |

This table is illustrative and based on general knowledge of fluoroalkoxylation reactions, not on specific experimental data for the target compound.

Achieving high yields would necessitate careful control to prevent side reactions, such as the formation of undesired isomers or decomposition of the starting materials under harsh conditions. The strong electron-withdrawing effect of the pentafluoroethoxy groups would deactivate the aromatic ring, likely requiring more forcing conditions compared to less fluorinated analogues.

Derivatization and Functionalization of 2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline

The chemical reactivity of 2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline is dictated by the interplay between the electron-donating amino group and the strongly electron-withdrawing pentafluoroethoxy substituents.

Reactions at the Amine Functionality

The lone pair of electrons on the nitrogen atom of the amine group is available for reaction with various electrophiles. However, its nucleophilicity is expected to be significantly diminished due to the inductive and resonance effects of the two pentafluoroethoxy groups. chemistrysteps.com

Standard derivatization reactions of anilines are anticipated to proceed, though potentially requiring more forcing conditions or stronger reagents. chemistrysteps.com These reactions include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common strategy to protect the amine group and modulate its directing effect in subsequent reactions. libretexts.org

Alkylation: Introduction of alkyl groups at the nitrogen atom, which can be challenging due to the reduced nucleophilicity.

Diazotization: Reaction with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide range of functional groups (e.g., -OH, -CN, -X where X is a halogen).

The outcomes of these reactions would be influenced by the steric hindrance posed by the ortho-pentafluoroethoxy group.

Advanced Spectroscopic Investigations for Structural Elucidation and Molecular Characterization

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis:

Investigation of Ionization Methods and Fragmentation Pathways

Without access to primary research data or spectral database entries for 2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline, any attempt to generate the requested scientific article would be speculative and would not meet the required standards of scientific accuracy. Further research or de novo analytical studies would be necessary to produce the specific data required for a thorough spectroscopic investigation of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Identification of Characteristic Functional Group Vibrations (e.g., N-H, C-F, C-O-C)

The vibrational spectrum of 2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline is dominated by the characteristic modes of its primary functional groups: the amino (-NH₂), the pentafluoroethoxy (-OCF₂CF₃), and the aromatic ring.

The amino group gives rise to distinct N-H stretching vibrations. Typically, primary amines exhibit two bands in the 3550-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes, respectively. materialsciencejournal.org The N-H bending (scissoring) mode is expected to appear in the 1650-1580 cm⁻¹ range. tandfonline.com

The pentafluoroethoxy substituents introduce strong and characteristic vibrations. The C-F stretching modes are particularly intense in the IR spectrum and are expected to be found in the broad 1300-1000 cm⁻¹ region. mdpi.com The C-O-C (ether) linkage will exhibit characteristic asymmetric and symmetric stretching vibrations. The asymmetric C-O-C stretching is typically observed around 1280-1200 cm⁻¹, while the symmetric stretch appears at a lower frequency, often near 1050 cm⁻¹.

The aromatic ring itself will produce a series of characteristic bands. C-H stretching vibrations on the benzene (B151609) ring are anticipated in the 3100-3000 cm⁻¹ region. core.ac.uk Aromatic C=C stretching vibrations typically result in several bands within the 1620-1450 cm⁻¹ range.

Table 1: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | Asymmetric N-H Stretch | 3550 - 3400 |

| Symmetric N-H Stretch | 3450 - 3300 | |

| N-H Scissoring | 1650 - 1580 | |

| Pentafluoroethoxy | C-F Stretch | 1300 - 1000 |

| Ether (-C-O-C-) | Asymmetric C-O-C Stretch | 1280 - 1200 |

| Symmetric C-O-C Stretch | ~1050 | |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

This is an interactive data table. Users can sort and filter the data.

Analysis of Hydrogen Bonding and Intermolecular Interactions

The presence of the amino group in 2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline allows for the formation of intermolecular hydrogen bonds of the N-H···N or N-H···O type in the condensed phase. These interactions can be studied using vibrational spectroscopy. The formation of hydrogen bonds typically leads to a broadening and a red-shift (shift to lower frequency) of the N-H stretching bands in the IR spectrum compared to the gas phase or in a non-polar solvent. nsf.gov The magnitude of this shift can provide qualitative information about the strength of the hydrogen bonding network within the material. The analysis of these spectral shifts is crucial for understanding the supramolecular structure and physical properties of the compound.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the electronic transitions between different energy levels.

Characterization of Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of 2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline is expected to be characteristic of a substituted aniline (B41778). Aniline itself exhibits strong absorption bands due to π → π* transitions within the benzene ring. researchgate.netajrsp.comnih.gov The presence of the amino group, a strong auxochrome, and the pentafluoroethoxy groups will influence the position and intensity of these absorption bands.

Table 2: Expected UV-Vis Absorption Data

| Transition Type | Expected λₘₐₓ Range (nm) |

|---|---|

| π → π* | 230 - 250 |

This is an interactive data table. Users can sort and filter the data.

X-ray Diffraction (XRD) for Solid-State Structure Determination

While specific crystallographic data for 2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline is not publicly available, X-ray diffraction (XRD) on a single crystal would be the definitive method for determining its precise three-dimensional structure in the solid state. mdpi.comnih.govnih.govresearchgate.netmdpi.com

An XRD analysis would provide accurate measurements of bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the crystal system, space group, and the packing arrangement of the molecules in the crystal lattice. This information is invaluable for understanding intermolecular interactions, such as the hydrogen bonding network discussed in the context of vibrational spectroscopy, and how these interactions influence the macroscopic properties of the material. nih.govmdpi.com The determination of the solid-state structure would confirm the conformation of the flexible pentafluoroethoxy side chains and the planarity of the aniline core.

Computational and Theoretical Studies on Molecular Structure and Reactivity

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline, such studies would provide invaluable information.

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms in a molecule (geometry optimization) and its vibrational frequencies. A DFT study on 2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline would determine its most stable conformation, bond lengths, and bond angles. Vibrational analysis would also predict its infrared and Raman spectra, which could aid in its experimental characterization. Currently, no published data from DFT calculations for this compound are available.

The distribution of electrons within a molecule governs its reactivity. An analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would reveal the most likely sites for electrophilic and nucleophilic attack. A map of the electron density distribution would further illustrate the electron-rich and electron-poor regions of 2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline. This crucial information is not yet present in the scientific literature.

Computational methods can predict various spectroscopic parameters, such as NMR chemical shifts. These predictions are highly valuable for confirming the structure of newly synthesized compounds. For 2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline, theoretically predicted NMR spectra would serve as a benchmark for experimental data, but such computational studies have not been reported.

Molecular Docking and Interaction Modeling for Biological or Supramolecular Recognition

Molecular docking is a computational technique used to predict how a molecule might bind to a biological target, such as a protein. Given the prevalence of aniline (B41778) derivatives in drug discovery, a molecular docking study of 2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline could suggest potential biological activities. Similarly, modeling its interactions could inform its use in designing new materials with specific recognition properties. As of now, no such in silico screening or interaction modeling has been published.

Mechanistic Investigations using Computational Methods

Computational methods are instrumental in elucidating the step-by-step mechanisms of chemical reactions. For 2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline, this could involve studying its synthesis or its potential degradation pathways. Theoretical investigations could identify transition states and reaction intermediates, providing a deeper understanding of its chemical behavior. This is another facet of its chemistry that awaits computational exploration.

Transition State Characterization and Reaction Pathway Elucidation

Information regarding the transition state characterization and the elucidation of reaction pathways for 2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline is not documented in existing research. Such studies would typically involve high-level quantum mechanical calculations to map the potential energy surface of its reactions, identify transition state geometries, and determine the intrinsic reaction coordinates. This analysis is crucial for understanding the mechanisms of chemical transformations involving this molecule.

Thermodynamic and Kinetic Analyses of Transformations

Detailed thermodynamic and kinetic analyses of the transformations of 2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline have not been reported. These analyses would require computational studies to determine key parameters such as activation energies, reaction enthalpies, and Gibbs free energies. This information is vital for predicting the feasibility, spontaneity, and rates of its chemical reactions under various conditions. Without dedicated computational studies, these quantitative insights into the reactivity of 2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline remain undetermined.

Information regarding the polymerization and material science applications of 2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline is not available in the public domain.

A thorough search of scientific literature and chemical databases yielded no specific information on the electrochemical or chemical oxidative polymerization of the compound 2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline. Consequently, the detailed research findings required to construct the requested article on its polymerization reactions and materials science applications could not be located.

General principles of aniline polymerization are well-documented; however, these cannot be accurately extrapolated to the specific, heavily fluorinated derivative without experimental data. Research on the polymerization of other substituted anilines, such as 2,5-dimethoxyaniline (B66101) and various halogenated anilines, exists, but the unique electronic and steric effects of the 1,1,2,2,2-pentafluoroethoxy group would significantly influence polymerization mechanisms, reaction conditions, and the final properties of the polymer.

Without specific studies on 2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline, any discussion on the following topics would be entirely speculative:

Investigation of Polymerization Mechanisms and Electrodeposition Conditions

Characterization of Polymer Film Morphology and Electroactivity

Selection of Oxidants and Reaction Media

Control over Polymer Structure and Molecular Weight

Synthesis of Copolymers and Blends

Therefore, in the interest of scientific accuracy, the requested article cannot be generated.

Polymerization Reactions and Advanced Materials Science Applications

Influence of Perfluoroethoxy Substitution on Polymer Properties and Performance

The substitution of two pentafluoroethoxy groups onto the aniline (B41778) monomer unit is predicted to impart a unique combination of properties to the resulting polymer. These substitutions are expected to sterically and electronically modify the polyaniline backbone, leading to significant alterations in its material characteristics.

Solubility and Processability Enhancement

One of the primary challenges associated with the parent polyaniline is its limited solubility in common organic solvents, which complicates its processing and film-forming capabilities. The introduction of flexible and bulky side chains is a common strategy to overcome this limitation. The pentafluoroethoxy groups in poly(2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline) are expected to increase the free volume between polymer chains, thereby disrupting the intermolecular forces that lead to aggregation and poor solubility.

Studies on analogous substituted polyanilines have consistently shown that the incorporation of bulky groups, such as alkyl or alkoxy chains, enhances solubility. nih.govrsc.org For instance, poly(2,5-dimethoxyaniline) exhibits improved solubility in solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) compared to unsubstituted polyaniline. ias.ac.in It is therefore highly probable that the larger and more flexible pentafluoroethoxy side chains would confer even greater solubility to the polymer, facilitating its solution-based processing for various applications.

Interactive Data Table: Predicted Solubility of Substituted Polyanilines

| Polymer | Substituent | Predicted Solubility in NMP |

|---|---|---|

| Polyaniline | -H | Poor |

| Poly(2-fluoroaniline) | -F | Moderate |

| Poly(2,5-dimethoxyaniline) | -OCH3 | Good |

Impact on Electronic Conductivity and Redox Behavior

The electronic properties of polyaniline are intrinsically linked to the delocalization of π-electrons along its conjugated backbone. Substituents can influence this delocalization through both electronic and steric effects. The electron-withdrawing nature of the fluorine atoms in the pentafluoroethoxy groups is expected to lower the electron density of the polymer backbone. This can make the polymer more difficult to oxidize, potentially shifting its redox potentials to higher values.

Research on other halogenated or electron-withdrawing group-substituted polyanilines has shown a general trend of decreased electrical conductivity. researchgate.net This is attributed to both the inductive effect of the substituent and potential steric hindrance that can disrupt the planarity of the polymer chains, which is crucial for efficient charge transport. nih.gov While the oxygen atom in the ether linkage might donate some electron density to the aromatic ring through resonance, the strong inductive effect of the perfluoroalkyl chain is likely to dominate. Consequently, poly(2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline) is anticipated to have a lower intrinsic conductivity compared to unsubstituted polyaniline.

Development of Optoelectronic Materials

The modification of the electronic structure of polyaniline through substitution directly impacts its optical properties, making it a candidate for optoelectronic applications. The electronic transitions in polyaniline, which are responsible for its color, are sensitive to the nature of the substituents on the aromatic ring. The introduction of pentafluoroethoxy groups is expected to alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

This alteration in the electronic bandgap can lead to changes in the absorption and emission spectra of the polymer. Such tunability is highly desirable for the development of materials for organic light-emitting diodes (OLEDs), electrochromic devices, and sensors. The specific optical properties of poly(2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline) would need to be experimentally determined, but the precedent set by other substituted polyanilines suggests a strong potential for unique optoelectronic characteristics. nih.gov

Potential for Enhanced Thermal and Chemical Stability in Polymer Backbones

Fluoropolymers are renowned for their exceptional thermal and chemical stability, a property directly attributable to the strength of the carbon-fluorine bond. bu.edu The incorporation of pentafluoroethoxy side chains into the polyaniline backbone is expected to confer a significant degree of this stability to the resulting polymer. Perfluoroalkoxy alkanes (PFAs) are known for their high-temperature resistance and inertness to a wide range of chemicals. bu.eduwikipedia.org

This enhanced stability would make poly(2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline) a robust material suitable for applications in harsh environments where conventional polymers would degrade. The thermal stability of polyaniline itself can be influenced by various factors, including the nature of the dopant. korea.ac.kr The intrinsic stability provided by the perfluorinated side chains would be a significant advantage.

Applications in Functional Materials and Devices

The unique combination of properties anticipated for poly(2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline) makes it a promising candidate for a variety of functional materials and devices.

Electrochromic Devices

Electrochromism is the phenomenon where a material reversibly changes its color upon the application of an electrical potential. Polyaniline is a well-known electrochromic material, exhibiting distinct color changes as it transitions between its different redox states (leucoemeraldine, emeraldine, and pernigraniline). researchgate.netresearchgate.net The color and switching characteristics of electrochromic polymers can be fine-tuned by modifying their chemical structure.

The introduction of pentafluoroethoxy substituents is expected to modulate the electrochromic behavior of the polyaniline backbone. The altered redox potentials and electronic structure would likely result in different coloration and switching voltages compared to the parent polyaniline. Studies on poly(2,5-dimethoxyaniline) have demonstrated its potential in electrochromic devices with reversible color changes. nih.gov Given the electronic influence of the perfluoroethoxy groups, poly(2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline) could offer a novel color palette and potentially faster switching times or improved stability in electrochromic device applications. The development of such materials is crucial for applications like smart windows, displays, and adaptive camouflage. rsc.orgnih.gov

Interactive Data Table: Expected Electrochromic Transitions

| Polymer | Reduced State (Leucoemeraldine) | Intermediate State (Emeraldine) | Oxidized State (Pernigraniline) |

|---|---|---|---|

| Polyaniline | Yellow/Transparent | Green | Blue/Violet |

| Poly(2,5-dimethoxyaniline) | Yellow | Green | Blue |

The search yielded results for other fluorinated polyanilines, such as poly(2-fluoroaniline) and poly(2,3,5,6-tetrafluoroaniline), and various other aniline derivatives. However, there is no available data in the search results detailing the synthesis, properties, or applications of polymers derived specifically from 2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline.

Consequently, it is not possible to provide the requested article content for the following sections, as no research findings or data on this specific compound could be located:

Other Emerging Applications in Materials Science

Further research would be required to be published on this specific monomer before an article detailing its polymeric applications could be written.

Chemical Reactivity and Mechanistic Studies of 2,5 Di 1,1,2,2,2 Pentafluoroethoxy Aniline

Reactivity of the Aromatic Amine Moiety

The amino group (-NH₂) is a powerful activating group in electrophilic aromatic substitution, yet its reactivity is significantly modulated by the presence of the two deactivating pentafluoroethoxy groups.

Electrophilic Aromatic Substitution (EAS):

The amino group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution reactions. byjus.com This is due to the donation of the nitrogen lone pair into the benzene (B151609) ring through resonance, which increases the electron density at the ortho and para positions. byjus.com However, the presence of two strongly electron-withdrawing pentafluoroethoxy groups on the aromatic ring of 2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline significantly deactivates the ring towards electrophiles. These groups exert a strong negative inductive effect (-I), pulling electron density away from the ring and making it less nucleophilic.

Nucleophilic Aromatic Substitution (NAS):

Nucleophilic aromatic substitution is generally not a favorable reaction for anilines unless there are strong electron-withdrawing groups ortho or para to a good leaving group. The electron-rich nature of the aniline (B41778) ring repels nucleophiles. However, the presence of the two pentafluoroethoxy groups could, in principle, make the ring more susceptible to nucleophilic attack, especially if a suitable leaving group were present on the ring. The high electronegativity of the fluorine atoms in the pentafluoroethoxy groups makes the aromatic ring electron-deficient, which is a prerequisite for NAS.

Oxidation:

Anilines are generally susceptible to oxidation, often leading to a complex mixture of products, including polymeric tars. libretexts.org The ease of oxidation is related to the electron density on the nitrogen atom. The presence of the two strongly electron-withdrawing pentafluoroethoxy groups in 2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline is expected to decrease the electron density on the amino group, thereby increasing its oxidation potential compared to unsubstituted aniline. umn.edursc.orgacs.org This suggests that the title compound would be more resistant to oxidation.

Computational studies and electrochemical measurements on substituted anilines have shown a clear correlation between the one-electron oxidation potential and the nature of the substituents. researchgate.netbohrium.com Electron-withdrawing groups consistently increase the oxidation potential, making the compound more difficult to oxidize.

Table 1: Comparison of Experimental One-Electron Oxidation Potentials (Eox) for Substituted Anilines in Aqueous Solution.

| Compound | Substituent(s) | Oxidation Potential (V vs. NHE) |

|---|---|---|

| Aniline | -H | 0.65 |

| 4-Chloroaniline | 4-Cl | 0.78 |

| 4-Nitroaniline | 4-NO₂ | 1.03 |

| 2,5-Dichloroaniline | 2,5-Cl₂ | 0.88 |

| 2,5-Di(pentafluoroethoxy)aniline | 2,5-(OCF₂CF₃)₂ | Estimated to be > 1.0 V |

Reduction:

The amino group of an aniline is already in a reduced state. Therefore, reduction reactions of the aromatic amine moiety itself are uncommon. Reduction chemistry for anilines typically involves the reduction of a precursor nitro group to form the aniline.

Reactivity of the Perfluoroethoxy Substituents

The pentafluoroethoxy (-OCF₂CF₃) groups are characterized by their high chemical and thermal stability due to the strength of the C-F and C-O bonds.

Aryl perfluoroalkyl ethers are known for their exceptional hydrolytic stability. sci-hub.se The pentafluoroethoxy groups in 2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline are expected to be highly resistant to hydrolysis under both acidic and basic conditions. The strong carbon-fluorine bonds and the electron-withdrawing nature of the perfluoroethyl group stabilize the ether linkage.

Studies on the degradation of perfluoroalkyl ether carboxylic acids (PFECAs) show that the ether linkage is a point of potential cleavage under reductive conditions, but it is generally stable to hydrolysis. acs.orgresearchgate.net For aryl ethers, cleavage typically requires harsh conditions. researchgate.net Therefore, the pentafluoroethoxy substituents are anticipated to remain intact under most aqueous environmental and typical reaction conditions.

Thermal Stability:

The thermal stability of per- and polyfluoroalkyl substances (PFAS) is generally high. Studies on the thermal decomposition of related compounds, such as perfluoroalkyl ether carboxylic acids, indicate that decomposition initiates at temperatures above 200 °C, and often requires much higher temperatures for complete mineralization. und.eduresearchgate.netresearchgate.net The C-F bond is exceptionally strong, contributing to the high thermal stability. The decomposition of aryl perfluoroalkyl ethers is expected to proceed via cleavage of the C-O ether bond or C-C bonds within the fluoroalkyl chain at elevated temperatures. nih.gov The presence of the aromatic ring and the amino group might influence the decomposition temperature, but the pentafluoroethoxy groups themselves are inherently stable.

Photolytic Stability:

Fluoroaromatic compounds can undergo photodegradation, although the high strength of the C-F bond often makes them more resistant than their chlorinated or brominated analogs. researchgate.netnih.gov The photolytic degradation of such compounds in the environment is a complex process that can involve direct photolysis or reaction with photochemically generated reactive species. nih.gov The ether linkage in perfluoroalkyl ether compounds can be a site for reductive cleavage under photolytic conditions that generate hydrated electrons. acs.orgresearchgate.net However, in general, aryl perfluoroalkyl ethers are considered to be relatively stable to photolytic degradation under normal environmental conditions.

The two pentafluoroethoxy groups have a profound deactivating effect on the aromatic ring towards electrophilic substitution. This deactivation stems from the strong electron-withdrawing inductive effect (-I) of the highly electronegative fluorine atoms. This effect is transmitted through the oxygen atom to the aromatic ring, significantly reducing its electron density and making it less attractive to electrophiles.

While the oxygen atom of the ether has a lone pair that can potentially donate electron density to the ring via resonance (+R effect), this effect is greatly diminished by the strong pull of the pentafluoroethyl group. The net result is that the pentafluoroethoxy group is a strong deactivating group.

Table 2: Hammett Constants (σ) for Relevant Substituents.

| Substituent | σmeta | σpara | Nature of Electronic Effect |

|---|---|---|---|

| -NH₂ | -0.16 | -0.66 | Strongly Electron-Donating (+R > -I) |

| -OCH₃ | 0.12 | -0.27 | Electron-Donating (+R > -I) |

| -Cl | 0.37 | 0.23 | Electron-Withdrawing (-I > +R) |

| -CF₃ | 0.43 | 0.54 | Strongly Electron-Withdrawing (-I) |

| -OCF₂CF₃ | ~0.4 | ~0.5 | Strongly Electron-Withdrawing (-I >> +R) |

The presence of two such deactivating groups on the aniline ring makes 2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline a significantly less reactive substrate for electrophilic aromatic substitution compared to aniline or even mono-substituted haloanilines.

Mechanistic Investigations of Specific Transformations

Due to the limited direct research on the mechanistic pathways of 2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline, this section will draw upon established principles and analogous reactions of substituted anilines to infer potential mechanistic details. The presence of two bulky, strongly electron-withdrawing pentafluoroethoxy groups at the 2- and 5-positions of the aniline ring is expected to significantly influence its reactivity, particularly by decreasing the nucleophilicity of the amino group and potentially favoring radical or metal-catalyzed pathways.

Reaction Intermediates and Transition States

In hypothetical transformations involving 2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline, the formation of several types of reaction intermediates and transition states can be postulated based on studies of similar fluorinated and substituted anilines.

Radical Intermediates: In photocatalyzed reactions, which are common for fluorinated aromatic compounds, the initial step often involves the generation of a radical species. For instance, in a hypothetical fluoroalkylation reaction under visible light, an anilino radical could be formed. The reaction would likely proceed through a cyclohexadienyl-substituted radical intermediate, which then rearomatizes to the final product. The stability of these radical intermediates would be influenced by the electron-withdrawing nature of the pentafluoroethoxy groups.

Wheland Intermediates: In electrophilic aromatic substitution reactions, the attack of an electrophile on the aniline ring would proceed through a Wheland intermediate, a resonance-stabilized carbocation. The position of the pentafluoroethoxy groups would direct the incoming electrophile and affect the stability of this intermediate. Deprotonation of the Wheland intermediate would then yield the substituted product.

Metallacyclic Intermediates: In transition metal-catalyzed reactions, such as C-H activation or cyclization, the formation of metallacyclic intermediates is a common feature. For example, in a hypothetical rhodium(III)-catalyzed annulation reaction, a seven-membered metallacycle could be formed after initial C-H activation and alkene insertion. The stability and subsequent reactivity of this metallacycle would be crucial in determining the reaction outcome.

Imine and Enamine Intermediates: In condensation and subsequent cyclization reactions, such as the synthesis of quinolines, the initial reaction between the aniline and an aldehyde or ketone would form an imine intermediate. This could then tautomerize to an enamine, which would be a key intermediate for the subsequent cyclization step. Mechanistic studies on similar reactions have identified these as crucial intermediates. organic-chemistry.org

| Intermediate/Transition State | Potential Reaction Type | Key Features |

| Anilino Radical | Photocatalyzed Reactions | Formed by single-electron transfer; participates in radical chain mechanisms. |

| Cyclohexadienyl Radical | Radical Aromatic Substitution | Formed by the addition of a radical to the aromatic ring; precedes rearomatization. |

| Wheland Intermediate | Electrophilic Aromatic Substitution | Resonance-stabilized carbocation; directs regioselectivity. |

| Metallacycle | Transition Metal-Catalyzed C-H Activation/Cyclization | Involves the metal catalyst and the aniline substrate; key for bond formation. |

| Imine | Condensation Reactions | Formed from the reaction of the amino group with a carbonyl compound. |

| Enamine | Cyclization Reactions | Tautomer of the imine; acts as a nucleophile in ring-closing steps. |

Role of Catalysts and Reagents

The choice of catalysts and reagents is critical in directing the transformations of substituted anilines, including 2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline. The electron-deficient nature of this compound suggests that specific catalytic systems would be required to achieve desired reactivity.

Photocatalysts: For reactions involving radical intermediates, photocatalysts such as iridium and ruthenium complexes are often employed. nih.gov These catalysts, upon excitation with visible light, can initiate single-electron transfer processes to generate the necessary radical species from the aniline or other reagents. The catalytic cycle would involve the regeneration of the photocatalyst, allowing for the use of substoichiometric amounts.

Transition Metal Catalysts:

Palladium Catalysts: Palladium complexes are widely used for cross-coupling reactions. In the context of forming C-N bonds with fluoroalkylamines, palladium catalysts with specific ligands, such as AdBippyPhos, have been shown to be effective. nih.gov In such reactions, the turnover-limiting step is often the reductive elimination to form the C-N bond, a process influenced by the electron-withdrawing substituents on the aniline. nih.gov

Rhodium and Ruthenium Catalysts: For C-H activation and annulation reactions, rhodium(III) and ruthenium(II) catalysts are frequently used. acs.orgresearchgate.net These catalysts can coordinate to the aniline derivative and facilitate the cleavage of a C-H bond, leading to the formation of a metallacyclic intermediate that can then react with other substrates.

Copper Catalysts: Copper catalysts, such as copper(I) bromide, have been used in the synthesis of quinolines from anilines and aldehydes. organic-chemistry.org The copper catalyst is believed to facilitate the oxidative dehydrogenative annulation process.

Reagents:

Bases: In many reactions involving anilines, a base is required. However, for fluoroalkylanilines, which can be unstable under strongly basic conditions, weaker bases like potassium phosphate (B84403) or potassium carbonate are often preferred. nih.gov

Oxidants: In oxidative C-H functionalization and cyclization reactions, an oxidant is necessary to regenerate the active catalyst. Air (oxygen) is an environmentally friendly and cost-effective oxidant that has been used in copper-catalyzed quinoline (B57606) synthesis. organic-chemistry.org In other cases, silver salts (e.g., silver carbonate) may be used. nih.gov

Electrophiles: In electrophilic substitution reactions, the choice of the electrophilic reagent (e.g., ICl, Br₂) is crucial for the selective functionalization of the aniline ring. nih.gov

| Catalyst/Reagent | Role | Example Reaction Type |

| Iridium/Ruthenium Photocatalysts | Generation of radical intermediates via single-electron transfer. | Visible-light-induced fluoroalkylation. nih.gov |

| Palladium Complexes | Catalyze C-N and C-C bond formation. | Cross-coupling reactions. nih.gov |

| Rhodium/Ruthenium Complexes | Mediate C-H activation and cyclization. | Synthesis of indolines and other heterocycles. acs.orgresearchgate.net |

| Copper Salts | Facilitate oxidative annulation. | Quinoline synthesis. organic-chemistry.org |

| Weak Bases (e.g., K₃PO₄) | Deprotonation without degrading sensitive substrates. | Palladium-catalyzed amination. nih.gov |

| Oxidants (e.g., Air, Ag₂CO₃) | Regenerate the active catalyst in oxidative cycles. | C-H functionalization. organic-chemistry.orgnih.gov |

| Electrophiles (e.g., ICl) | Provide the electrophilic species for substitution. | Electrophilic cyclization. nih.gov |

Comparative Analysis and Structure Property Relationships with Analogues and Derivatives

Systematic Variation of Perfluoroalkoxy Substituents

The introduction of perfluoroalkoxy groups onto an aniline (B41778) framework fundamentally alters its chemical and physical properties. The extent of these changes is highly dependent on the number of substituent groups, their position on the aromatic ring, and the length of the perfluoroalkyl chain.

Increasing the number of strongly electron-withdrawing perfluoroalkoxy groups on the aniline ring further diminishes the availability of the nitrogen lone pair for protonation, leading to a significant decrease in basicity. doubtnut.com This modification of the electronic landscape also influences the molecule's reactivity in processes like electrophilic aromatic substitution and oxidative polymerization.

While the primary electronic influence stems from the high electronegativity of the fluorine atoms adjacent to the oxygen, the length of the fluoroalkyl chain also plays a crucial role, primarily through steric effects and its impact on intermolecular interactions.

Electronic Effects : The powerful inductive electron-withdrawing effect of the perfluoroalkyl group is the dominant electronic factor. This effect significantly lowers the energy of the molecular orbitals and increases the oxidation potential of the aniline. The influence of chain length on the inductive effect is less pronounced after the first few carbons, as the effect attenuates with distance.

Steric Effects : Increasing the length of the perfluoroalkyl chain (e.g., from trifluoroethoxy to pentafluoroethoxy to heptafluoropropoxy) substantially increases the steric bulk of the substituent. researchgate.net This increased size can hinder the approach of reactants to the amino group, influence the conformation of the molecule, and affect how the molecules pack in the solid state. mdpi.com This can lead to changes in crystal structure, melting point, and solubility. In a study on lanthanide-lithium β-diketonates, increasing the length of the fluoroalkyl substituent was found to affect the crystal packing of the complexes and distort the coordination geometry. mdpi.com

| Property | Influence of Increasing Fluoroalkyl Chain Length | Scientific Rationale |

| Electronic Effect | Minor change after the initial CF2 group | The strong inductive (-I) effect is primarily determined by the alpha- and beta-fluorine atoms. |

| Steric Hindrance | Significant increase | The volume occupied by the substituent group increases with each additional CF2 unit. researchgate.net |

| Basicity (pKa) | Minor decrease | Primarily governed by the strong electron-withdrawing nature of the perfluoroalkoxy group as a whole. |

| Lipophilicity | Increase | The addition of fluorocarbon segments generally increases the molecule's affinity for nonpolar environments. |

| Crystal Packing | Significant impact | Longer chains can lead to different intermolecular interactions and packing motifs in the solid state. mdpi.com |

| Thermal Stability | Potential increase | Fluorinated compounds often exhibit high thermal stability. |

Comparison with Other Substituted Aniline Derivatives (e.g., 2,5-Dimethoxyaniline)

A comparative analysis with non-fluorinated analogues, such as 2,5-dimethoxyaniline (B66101), highlights the unique consequences of incorporating highly fluorinated substituents.

The substitution of hydrogen atoms with fluorine in the ethoxy group results in a complete reversal of its electronic effect.

Methoxy (B1213986) Group (-OCH₃) : The methoxy group is generally considered an electron-donating group. While the oxygen atom is electronegative and exerts an electron-withdrawing inductive effect (-I), the lone pairs on the oxygen participate in resonance with the aromatic ring, creating a strong electron-donating resonance effect (+R). youtube.com The resonance effect typically dominates, increasing the electron density on the aromatic ring and the amino group, thus making the aniline more basic compared to unsubstituted aniline (in the para position). reddit.com

Pentafluoroethoxy Group (-OC₂F₅) : In the pentafluoroethoxy group, the strong electron-withdrawing power of the five fluorine atoms creates an intense inductive effect (-I) that pulls electron density away from the oxygen atom. This effect completely overwhelms any potential resonance donation from the oxygen lone pair. Consequently, the -OC₂F₅ group acts as a strong electron-withdrawing group, significantly decreasing the basicity of the aniline. ontosight.aialfa-chemistry.com

Sterically, the pentafluoroethoxy group is considerably larger than the methoxy group, which can lead to greater steric hindrance around the adjacent amino group and influence the molecule's preferred conformation.

| Feature | Methoxy Group (-OCH₃) | Pentafluoroethoxy Group (-OC₂F₅) |

| Inductive Effect | Weakly withdrawing (-I) | Strongly withdrawing (-I) |

| Resonance Effect | Strongly donating (+R) | Negligible (overpowered by -I effect) |

| Net Electronic Effect | Electron-donating | Strongly electron-withdrawing |

| Effect on Aniline Basicity | Increases (para) or slightly decreases (ortho) | Strongly decreases |

| Steric Bulk | Moderate | High |

The differences in electronic properties between 2,5-dimethoxyaniline and 2,5-di(pentafluoroethoxy)aniline are expected to lead to significant variations in their polymerization behavior and the properties of the resulting polymers.

Poly(2,5-dimethoxyaniline) (PDMOA) can be synthesized via chemical or electrochemical oxidative polymerization. ias.ac.inresearchgate.net The electron-donating methoxy groups facilitate this oxidation. The resulting polymer is known for its good solubility in common organic solvents and its electrochromic properties, changing color in response to an electrical potential. ias.ac.inresearchgate.netresearchgate.net

For 2,5-di(pentafluoroethoxy)aniline, the strong electron-withdrawing nature of the substituents would make the monomer much more difficult to oxidize, likely requiring higher potentials for electropolymerization or stronger chemical oxidants. The properties of the hypothetical poly(2,5-di(pentafluoroethoxy)aniline) would be expected to differ significantly from PDMOA. The incorporation of fluorinated segments would likely enhance the polymer's thermal stability, chemical resistance, and hydrophobicity. However, the electronic properties would also be altered; the polymer would likely have a wider bandgap and lower electrical conductivity compared to its methoxy-substituted counterpart.

| Property | Poly(2,5-dimethoxyaniline) (PDMOA) | Predicted for Poly(2,5-di(pentafluoroethoxy)aniline) |

| Ease of Polymerization | Relatively easy due to electron-donating groups. ias.ac.in | More difficult due to electron-withdrawing groups. |

| Solubility | Soluble in many common organic solvents. ias.ac.inresearchgate.net | Likely soluble in select fluorinated or polar aprotic solvents. |

| Electrical Conductivity | Moderate conductivity in doped state. researchgate.net | Expected to be lower. |

| Thermal Stability | Good. researchgate.net | Expected to be very high. |

| Chemical Resistance | Moderate. | Expected to be high. |

| Optical Properties | Exhibits electrochromism. researchgate.net | Likely transparent over a wider range of the visible spectrum. |

Design Principles for Novel Fluorinated Aromatic Amines

Based on the comparative analysis of 2,5-di(1,1,2,2,2-pentafluoroethoxy)aniline and its analogues, several key design principles for creating new fluorinated aromatic amines with tailored properties emerge:

Tuning Basicity and Redox Potential : The number and position of perfluoroalkoxy groups are primary tools for precisely adjusting the pKa and oxidation potential of the aniline nitrogen. This allows for the design of monomers for specific polymerization conditions or molecules with controlled acid-base properties.

Controlling Intermolecular Forces and Solubility : The length and structure of the fluoroalkyl chain can be modified to control steric effects, which in turn influences solid-state packing, crystallinity, and solubility. Longer or branched chains can disrupt packing and improve solubility in specific solvents.

Enhancing Material Stability : The inherent strength of the carbon-fluorine bond can be leveraged to design aromatic amines that, when incorporated into polymers or other materials, impart superior thermal stability and resistance to chemical degradation. alfa-chemistry.com

Modifying Surface Properties : The inclusion of fluorinated chains can be used to create materials with low surface energy, leading to hydrophobic and oleophobic properties, which are desirable in applications such as coatings and membranes.

Fine-Tuning Electronic and Optical Properties : The strong inductive effect of perfluoroalkoxy groups can be used to modify the electronic structure of the aromatic system, altering the HOMO/LUMO energy levels. This strategy can be employed to design materials with specific bandgaps, affecting their color, fluorescence, and charge-transport properties.

By systematically applying these principles, it is possible to design and synthesize novel fluorinated aromatic amines with a high degree of control over their physicochemical and material properties for a wide range of advanced applications.

Rational Design of Derivatives for Targeted Research Outcomes

The rational design of derivatives of 2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline is a strategic endeavor to modulate its physicochemical and biological properties for specific applications. The presence of two pentafluoroethoxy groups on the aniline ring provides a unique scaffold for modification. These bulky, highly electronegative substituents significantly influence the compound's lipophilicity, metabolic stability, and electronic properties.

Modulating Electronic Properties: The strong electron-withdrawing nature of the pentafluoroethoxy groups deactivates the aniline ring, making the amino group less basic and more resistant to oxidation compared to aniline. This property is crucial in the design of materials with high oxidative stability. Further derivatization can fine-tune these electronic effects. For instance, the introduction of electron-donating groups at other positions on the ring could modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a key consideration in the design of organic semiconductors and dyes.

Enhancing Biological Activity: In medicinal chemistry, the pentafluoroethoxy groups can enhance membrane permeability and metabolic stability, prolonging the in vivo half-life of a drug candidate. The rational design of derivatives often involves the introduction of pharmacophores or other functional groups to interact with specific biological targets. For example, linking the aniline nitrogen to heterocyclic scaffolds or other known bioactive moieties can generate new chemical entities with potential therapeutic applications. The aniline moiety itself is a common starting point for the synthesis of a wide range of biologically active compounds. nih.gov

Structure-Property Relationships in Analogues:

To illustrate the impact of fluorination on aniline derivatives, a comparison with simpler analogues is instructive. The progressive introduction of fluorine-containing substituents generally leads to increased lipophilicity and oxidative stability.

| Compound Name | Structure | Key Property Variations |

| Aniline | C6H5NH2 | Baseline properties. |

| 4-Fluoroaniline | 4-FC6H4NH2 | Increased lipophilicity and metabolic stability compared to aniline. |

| 2,3,4,5,6-Pentafluoroaniline | C6F5NH2 | Significantly increased acidity of the amino group and high reactivity towards nucleophilic substitution. chemicalbook.com |

| 4-(1,1,2,2-Tetrafluoroethoxy)aniline | 4-(CF3CFH-O)C6H4NH2 | High lipophilicity and metabolic stability. scbt.commatrixscientific.com |

Exploration of Synthetic Accessibility and Scalability

The practical application of any novel derivative of 2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline is contingent on its synthetic accessibility and the scalability of the manufacturing process. The synthesis of highly fluorinated aromatic compounds often presents unique challenges.

Synthetic Routes: The synthesis of the parent compound, 2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline, would likely involve a multi-step process. A plausible route could start from a di-substituted benzene (B151609) derivative, followed by the introduction of the pentafluoroethoxy groups and finally the formation of the aniline functionality, for instance, through the reduction of a nitro group. The introduction of pentafluoroethoxy groups can be challenging and may require specialized reagents and reaction conditions.

The synthesis of derivatives would then proceed from this core structure. Standard aniline chemistry, such as N-alkylation, acylation, and diazotization followed by substitution, could be employed to introduce a wide variety of functional groups. However, the steric hindrance and electronic deactivation caused by the two bulky pentafluoroethoxy groups might necessitate the use of more forcing reaction conditions or specialized catalytic systems. researchgate.net

Scalability Considerations: Scaling up the synthesis of complex fluorinated molecules from laboratory to industrial production requires careful consideration of several factors:

Reaction Conditions: Reactions requiring high pressures, high temperatures, or specialized equipment can be difficult and costly to scale up. researchgate.net

Purification: The purification of highly fluorinated compounds can be challenging due to their unique physical properties. Techniques such as fluorous solid-phase extraction may be required.

Process Safety: The handling of potentially hazardous reagents and intermediates on a large scale necessitates robust safety protocols.

The development of efficient and scalable synthetic routes is a critical area of research. Methodologies such as flow chemistry are being explored to improve the safety, efficiency, and scalability of fluorination reactions.

Comparative Synthesis Data of Fluorinated Anilines:

| Compound | Synthetic Method | Reported Yield | Scalability Notes |

| 4-Fluoroaniline | Reduction of p-fluoronitrobenzene | ~95% | Well-established industrial process. |

| 2,4-Difluoroaniline | From 2-fluorophenylazide | Good yields | Through-process avoids isolation of hazardous azide. google.com |

| Pentafluoroaniline | Hoffman degradation of pentafluorobenzamide | 89.4% | Multi-step process with manageable scalability. google.com |

| 2,2-bis(4-aminophenyl)-hexafluoropropane | Friedel-Crafts reaction | ~20-40% | Yields are sensitive to scale. nasa.gov |

This table presents data for the synthesis of related fluorinated anilines to provide context for the potential challenges and successes in synthesizing derivatives of 2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline.

Q & A

Q. What are the key physicochemical properties of 2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline, and how do they influence experimental design?

The compound exhibits high electronegativity due to its pentafluoroethoxy (-O-CF₂CF₃) substituents, leading to strong electron-withdrawing effects. Key properties include a molecular weight of 446.07 g/mol, boiling point of 260.1±40.0 °C, density of 1.784±0.06 g/cm³, and a pKa of -1.27±0.10 . These properties necessitate careful handling in inert atmospheres (e.g., nitrogen gloveboxes) due to potential hydrolysis or thermal instability. Experimental design should prioritize low-temperature reactions (<100°C) and non-polar solvents (e.g., hexane) to avoid decomposition.

Q. What analytical techniques are most effective for characterizing 2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹H) is critical for verifying substitution patterns and purity, given the distinct chemical shifts of fluorine atoms in pentafluoroethoxy groups. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, while X-ray photoelectron spectroscopy (XPS) can validate the presence of fluorine atoms. Chromatographic methods (e.g., HPLC with UV detection) are recommended for purity assessment due to potential byproducts from incomplete fluorination .

Advanced Research Questions

Q. How does the environmental fate of 2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline compare to other fluorinated aniline derivatives?

The compound’s perfluorinated ether groups enhance environmental persistence due to resistance to hydrolysis and microbial degradation. Studies on analogous perfluorinated compounds (PFCs) suggest potential bioaccumulation in lipid-rich tissues and long-range transport in aqueous systems . Researchers should employ soil column experiments (e.g., simulating leaching under varying pH and organic matter content) and high-resolution mass spectrometry (HRMS) to track transformation products in environmental matrices .

Q. What advanced oxidation processes (AOPs) are effective for degrading 2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline in wastewater?

Conventional AOPs like Fenton’s reagent may be ineffective due to the compound’s strong C-F bonds. Bimetallic nanoparticle catalysts (e.g., Fe/Pd) combined with UV irradiation show promise for defluorination, as demonstrated in studies on structurally similar aniline derivatives . Experimental protocols should optimize catalyst loading (e.g., 0.5–2.0 wt%) and reaction time (>6 hours) to achieve >90% degradation efficiency.

Q. What methodologies are recommended for assessing the toxicity and carcinogenic potential of this compound?

Given the carcinogenicity of many aniline derivatives (IARC Group 2B), in vitro assays using human hepatocyte cell lines (e.g., HepG2) should evaluate genotoxicity (e.g., comet assay) and metabolic activation pathways. Additionally, zebrafish embryo models can assess developmental toxicity, while computational QSAR models predict metabolite formation and binding affinity to DNA/proteins .

Q. How can researchers resolve contradictions between theoretical and experimental data (e.g., pKa discrepancies)?

The experimentally determined pKa (-1.27) indicates strong acidity, conflicting with computational predictions for similar anilines (typically pKa 2–4). To address this, conduct potentiometric titrations in non-aqueous solvents (e.g., DMSO) and validate results with ab initio molecular dynamics simulations that account for solvation effects and substituent electronic contributions .

Experimental Design and Data Analysis

Q. What is the optimal approach for studying the vertical migration of 2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline in soil under variable pumping conditions?

Design soil column experiments with controlled pumping speeds (e.g., 0.1–1.0 mL/min) to simulate groundwater flow. Use isotope-labeled analogs (e.g., ¹⁴C-tagged compound) to track migration via liquid scintillation counting. Data analysis should incorporate partition coefficients (e.g., Kd for soil-water distribution) and employ numerical models like HYDRUS-1D to predict long-term fate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.